molecular formula C8H7ClN2O B2451926 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole CAS No. 692287-59-5

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole

Cat. No.: B2451926
CAS No.: 692287-59-5
M. Wt: 182.61
InChI Key: DMQIQECQVSOFMO-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloro group, a methyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methylisoxazole with pyrrole under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted isoxazole, while oxidation can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole is unique due to the combination of its chloro, methyl, and pyrrole substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and the study of specific biochemical interactions .

Properties

IUPAC Name

4-chloro-3-methyl-5-pyrrol-1-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-6-7(9)8(12-10-6)11-4-2-3-5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQIQECQVSOFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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